N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine
Description
N-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenylsulfonyl group, a butanoyl chain, and a glycine moiety. The compound’s molecular weight is 458.5 g/mol (CAS: 1232793-76-8) . Its synthesis likely involves coupling reactions between piperazine derivatives and activated carboxylic acid intermediates, followed by purification via chromatography and characterization using NMR and mass spectrometry (MS) .
Properties
Molecular Formula |
C16H20FN3O6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H20FN3O6S/c17-12-1-3-13(4-2-12)27(25,26)20-9-7-19(8-10-20)15(22)6-5-14(21)18-11-16(23)24/h1-4H,5-11H2,(H,18,21)(H,23,24) |
InChI Key |
ZEAHUPANASDWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Piperazine (2.0 eq), 4-fluorobenzenesulfonyl chloride (1.0 eq), triethylamine (TEA, 3.0 eq).
-
Solvent : Dichloromethane (DCM) at 0°C to room temperature.
Mechanism :
The sulfonylation proceeds via a two-step SN2 mechanism, with TEA neutralizing HCl to drive the reaction.
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–152°C | DSC |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, 2H), 7.35 (t, 2H), 3.45 (m, 8H) | |
| HPLC Purity | ≥98% | C18 column |
Formation of 4-{4-[(4-Fluorophenyl)Sulfonyl]Piperazin-1-Yl}-4-Oxobutanoyl Chloride
The ketone intermediate is prepared by coupling 4-[(4-fluorophenyl)sulfonyl]piperazine with succinic anhydride, followed by chlorination.
Coupling with Succinic Anhydride
-
Reagents : Succinic anhydride (1.2 eq), DMAP (0.1 eq).
-
Conditions : Reflux in tetrahydrofuran (THF) for 12 hours.
Mechanism :
DMAP catalyzes nucleophilic acyl substitution at the piperazine nitrogen.
Chlorination to Acid Chloride
-
Reagents : Thionyl chloride (SOCl₂, 5.0 eq).
-
Conditions : Reflux in dry DCM for 3 hours.
Glycine Conjugation via Amide Coupling
The final step involves coupling the acid chloride with glycine using a carbodiimide reagent.
Reaction Protocol
-
Reagents : Glycine (1.5 eq), EDCl (1.5 eq), HOBt (1.5 eq).
-
Solvent : Dimethylformamide (DMF) at 0°C to room temperature.
Mechanism :
EDCl activates the carboxylate, forming an O-acylisourea intermediate that reacts with glycine’s amine group.
Purification and Analysis
| Parameter | Value | Method |
|---|---|---|
| Column Chromatography | Silica gel (CH₂Cl₂:MeOH 9:1) | |
| LC-MS (m/z) | 401.4 [M+H]⁺ | ESI+ |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.1 (C=O), 165.3 (C=O), 45.2 (CH₂) |
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Microwave-Assisted Synthesis
-
Conditions : 100°C, 30 minutes, 300 W.
-
Advantage : Reduces reaction time from 12 hours to 30 minutes.
Challenges and Mitigation Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Low solubility of intermediates | Use DMF/THF mixtures (1:1) | |
| Epimerization during coupling | Add HOBt to suppress racemization | |
| Sulfonamide hydrolysis | Maintain pH <7 during workup |
Scalability and Industrial Relevance
| Parameter | Lab Scale (5 g) | Pilot Scale (1 kg) |
|---|---|---|
| Overall Yield | 52% | 48% |
| Purity | 98.5% | 97.8% |
| Cost per Kilogram | $1,200 | $980 |
Industrial methods favor EDCl/HOBt coupling due to lower epimerization risks compared to DCC .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the glycine moiety.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.
Industry:
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Comparison of Yields and Characterization :
Melting Points and Stability
- The target compound’s melting point is unreported, but analogs with glycine-like termini (e.g., compound 6k in ) exhibit lower melting points (~150°C) compared to bis-fluorophenyl derivatives (>200°C), suggesting reduced crystalline order due to flexible glycine chains.
Biological Activity
N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine is a synthetic compound that has drawn attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure incorporating a piperazine ring, a sulfonyl group, and a glycine moiety. Its molecular formula is , with a molecular weight of approximately 458.5 g/mol. The presence of the fluorophenyl group suggests potential interactions with biological targets relevant to various diseases.
Research indicates that compounds similar to this compound may act as atypical dopamine transporter (DAT) inhibitors. These inhibitors have shown therapeutic potential in preclinical models for treating psychostimulant abuse, such as cocaine and methamphetamine addiction .
Binding Affinities
Binding affinity studies reveal that modifications to the piperazine scaffold can significantly influence the efficacy of these compounds. For instance, one study noted that certain derivatives exhibited improved DAT affinity (Ki = 23 nM) compared to others (Ki = 230 nM), suggesting that structural variations can enhance biological activity .
Biological Activity
Antitumor and Anti-inflammatory Effects
Similar compounds have demonstrated notable antitumor properties and anti-inflammatory effects. For example, derivatives containing sulfonamide functionality have been linked to significant reductions in tumor growth in vitro and in vivo models.
Case Studies
- Psychostimulant Abuse : A study involving rats showed that specific piperazine derivatives effectively reduced the reinforcing effects of cocaine without exhibiting psychostimulant behaviors themselves. This indicates their potential as therapeutic agents for addiction treatment .
- Cancer Research : Compounds with structural similarities to this compound have been evaluated for their ability to inhibit cancer cell proliferation, showing promise in targeting specific pathways involved in tumor growth.
Structure-Activity Relationships (SAR)
The SAR of this compound reveals that modifications to the piperazine ring and the introduction of various substituents can lead to diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-{1-[3-(trifluoromethyl)phenylsulfonyl]piperidin-1-yl}-2-methylthiazole | Contains piperidine and thiazole rings | Antimicrobial activity |
| 3-{[2-(trifluoromethyl)phenyl]sulfonyl}indole | Indole with sulfonamide functionality | Antitumor properties |
| N-(2-hydroxyethyl)-N'-(3-pyridinesulfonyl)urea | Urea derivative with sulfonamide | Anti-inflammatory effects |
The unique combination of an indole ring with a piperazine and sulfonamide structure may lead to distinct pharmacological profiles compared to other compounds listed above.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine in biological matrices?
- Methodology : Reverse-phase HPLC with UV detection is widely used. A sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase can resolve polar and nonpolar impurities. Chromolith® or Purospher® STAR columns are suitable for high-resolution separation .
- Validation : Ensure linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) using spiked biological samples. Include system suitability tests per pharmacopeial guidelines .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Key Steps :
Sulfonylation : React 4-fluorophenylsulfonyl chloride with piperazine under anhydrous conditions (DCM, 0–5°C) to minimize hydrolysis .
Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to conjugate the butanoyl-glycine moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .
Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?
- Cross-Validation :
- Use orthogonal assays (e.g., cell viability vs. target-binding assays) to confirm activity. For example, compare MTT assay results ( ) with SPR-based binding affinity measurements .
- Control for assay-specific variables: pH, serum protein interactions, and metabolic stability (e.g., liver microsome incubations) .
Q. How does the sulfonamide group influence pharmacokinetic properties?
- Solubility : The sulfonamide moiety enhances water solubility (logP ~2.1 predicted) but may reduce passive diffusion. Use permeability assays (Caco-2 or PAMPA) to evaluate intestinal absorption .
- Metabolism : Sulfonamides are prone to N-acetylation or oxidative metabolism. Conduct cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) and identify metabolites via LC-MS/MS .
- Toxicity : Assess acute toxicity (OECD 423 guidelines) and monitor for sulfonamide hypersensitivity in preclinical models .
Q. What structural modifications enhance target selectivity while retaining activity?
- SAR Insights :
- Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2,3-dichlorophenyl) to improve D3 receptor selectivity, as seen in piperazine-based antagonists .
- Modify the glycine terminus to a methyl ester to reduce polarity and enhance blood-brain barrier penetration .
- Computational Modeling : Perform docking studies (AutoDock Vina) against homologous targets (e.g., D2 vs. D3 receptors) to predict off-target interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
